Atropine sulfate

描述

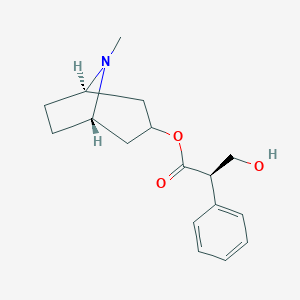

Structure

3D Structure

属性

IUPAC Name |

[(1R,5S)-8-methyl-8-azabicyclo[3.2.1]octan-3-yl] (2R)-3-hydroxy-2-phenylpropanoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H23NO3/c1-18-13-7-8-14(18)10-15(9-13)21-17(20)16(11-19)12-5-3-2-4-6-12/h2-6,13-16,19H,7-11H2,1H3/t13-,14+,15?,16-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RKUNBYITZUJHSG-QXULXFAOSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2CCC1CC(C2)OC(=O)C(CO)C3=CC=CC=C3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1[C@@H]2CC[C@H]1CC(C2)OC(=O)[C@@H](CO)C3=CC=CC=C3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H23NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201045952 |

Source

|

| Record name | D-Hyoscyamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201045952 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

289.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

SLIGHTLY SOL IN WATER; VERY SOL IN ALCOHOL, ETHER, BENZENE, CHLOROFORM |

Source

|

| Record name | (+)-HYOSCYAMINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3553 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

NEEDLES FROM DIL ALCOHOL | |

CAS No. |

13269-35-7 |

Source

|

| Record name | (+)-Hyoscyamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013269357 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | D-Hyoscyamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201045952 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | HYOSCYAMINE, (+)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V3203SI72M | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | (+)-HYOSCYAMINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3553 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

106 °C |

Source

|

| Record name | (+)-HYOSCYAMINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3553 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

Atropine Sulfate's Interaction with Muscarinic Receptors: A Core Mechanism Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Abstract

Atropine sulfate, a tropane alkaloid, is a cornerstone of anticholinergic pharmacology. Its therapeutic and toxicological profiles are dictated by its interaction with the muscarinic acetylcholine receptor (mAChR) family. This technical guide provides an in-depth exploration of the mechanism of action of this compound at the molecular level. We will dissect its binding kinetics, receptor subtype interactions, and the consequential effects on downstream signaling pathways. This document synthesizes quantitative binding data, detailed experimental protocols for receptor analysis, and visual representations of the involved signaling cascades to serve as a comprehensive resource for researchers in pharmacology and drug development.

Introduction: The Role of this compound as a Muscarinic Antagonist

This compound is the sulfate salt of atropine, a racemic mixture of dextro- and levo-hyoscyamine, with the pharmacologic activity primarily residing in the levo-isomer. It functions as a competitive, reversible antagonist at all five subtypes of muscarinic acetylcholine receptors (M1-M5)[1][2][3]. By binding to the orthosteric site on these G protein-coupled receptors (GPCRs), atropine prevents the endogenous neurotransmitter, acetylcholine (ACh), from binding and initiating signal transduction[2][4]. This blockade of parasympathetic and central cholinergic signaling underlies its wide range of clinical applications, from treating bradycardia and organophosphate poisoning to mydriasis for ophthalmic examinations[1][2][3]. While clinically effective, atropine's lack of selectivity for the different mAChR subtypes contributes to its well-known side effect profile[5][6].

Quantitative Analysis of this compound's Binding Affinity

The affinity of atropine for each muscarinic receptor subtype is a critical determinant of its pharmacological effect. This is typically quantified by the inhibition constant (Kᵢ) and the half-maximal inhibitory concentration (IC₅₀). The following tables summarize key quantitative data from various in vitro studies.

Table 1: Atropine Inhibition Constants (Kᵢ) for Human Muscarinic Receptor Subtypes

| Receptor Subtype | Kᵢ (nM) | Assay Type | Source |

| M1 | 1.27 ± 0.36 | Radioligand Binding | [5] |

| M2 | 3.24 ± 1.16 | Radioligand Binding | [5] |

| M3 | 2.21 ± 0.53 | Radioligand Binding | [5] |

| M4 | 0.77 ± 0.43 | Radioligand Binding | [5] |

| M5 | 2.84 ± 0.84 | Radioligand Binding | [5] |

Table 2: Atropine Half-Maximal Inhibitory Concentrations (IC₅₀) for Human Muscarinic Receptor Subtypes

| Receptor Subtype | IC₅₀ (nM) | Assay Type | Source |

| M1 | 2.22 ± 0.60 | Radioligand Binding | [5] |

| M2 | 4.32 ± 1.63 | Radioligand Binding | [5] |

| M3 | 4.16 ± 1.04 | Radioligand Binding | [5] |

| M4 | 2.38 ± 1.07 | Radioligand Binding | [5] |

| M5 | 3.39 ± 1.16 | Radioligand Binding | [5] |

Muscarinic Receptor Signaling Pathways and Atropine's Mechanism of Blockade

Muscarinic receptors are coupled to different G proteins, leading to distinct intracellular signaling cascades. Atropine's antagonism prevents the initiation of these pathways.

-

M1, M3, and M5 Receptors (Gq/11 Pathway): These receptors primarily couple to G proteins of the Gq/11 family. Agonist binding activates phospholipase C (PLC), which then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into two second messengers: inositol 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of intracellular calcium (Ca²⁺) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC)[4]. Atropine's blockade of these receptors prevents this cascade, leading to effects such as reduced smooth muscle contraction and glandular secretion.

-

M2 and M4 Receptors (Gi/o Pathway): These receptors are coupled to G proteins of the Gi/o family. Their activation leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels[4]. Additionally, the βγ-subunits of the Gi/o protein can directly activate G protein-coupled inwardly-rectifying potassium channels (GIRKs), leading to membrane hyperpolarization and a decrease in cellular excitability, particularly in cardiac tissue[7]. Atropine's antagonism at these receptors, especially M2 in the heart, leads to an increase in heart rate.

Experimental Protocols for Studying Atropine-Muscarinic Receptor Interactions

Radioligand Binding Assay (Competition Assay)

This protocol details a competition binding assay to determine the affinity (Kᵢ) of atropine for a specific muscarinic receptor subtype expressed in a cell line.

Objective: To determine the inhibitory constant (Kᵢ) of this compound for a specific muscarinic receptor subtype.

Materials:

-

Cell membranes from a cell line stably expressing the human muscarinic receptor subtype of interest (e.g., CHO-K1 or HEK293 cells).

-

Radioligand: [³H]-N-methylscopolamine ([³H]-NMS) or another suitable muscarinic antagonist radioligand.

-

This compound.

-

Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4.

-

Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

-

Scintillation cocktail.

-

96-well microplates.

-

Glass fiber filters (e.g., Whatman GF/B).

-

Cell harvester.

-

Liquid scintillation counter.

Procedure:

-

Membrane Preparation: Homogenize cells expressing the target receptor in ice-cold lysis buffer and centrifuge to pellet the membranes. Wash the membrane pellet and resuspend in assay buffer. Determine the protein concentration using a standard protein assay (e.g., BCA assay).

-

Assay Setup: In a 96-well plate, set up triplicate wells for total binding, non-specific binding, and competitor (atropine) concentrations.

-

Total Binding: Add cell membrane preparation, a fixed concentration of [³H]-NMS (typically at its Kₔ value), and assay buffer.

-

Non-specific Binding: Add cell membrane preparation, [³H]-NMS, and a high concentration of a non-labeled muscarinic antagonist (e.g., 1 µM atropine) to saturate the receptors.

-

Competition: Add cell membrane preparation, [³H]-NMS, and serial dilutions of this compound.

-

-

Incubation: Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 60-90 minutes).

-

Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound and free radioligand. Wash the filters multiple times with ice-cold wash buffer.

-

Counting: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a liquid scintillation counter.

-

Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the atropine concentration. Fit the data to a one-site competition model using non-linear regression to determine the IC₅₀ value. Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ), where [L] is the concentration of the radioligand and Kₔ is its dissociation constant.

Functional Assay: Calcium Mobilization

This protocol is for assessing the antagonistic effect of atropine on Gq/11-coupled muscarinic receptors (M1, M3, M5) by measuring changes in intracellular calcium.

Objective: To determine the potency of atropine in inhibiting agonist-induced calcium mobilization.

Materials:

-

A cell line stably expressing the target Gq/11-coupled muscarinic receptor (e.g., HEK293 or CHO cells).

-

Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

-

Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.

-

Muscarinic agonist (e.g., carbachol or acetylcholine).

-

This compound.

-

A fluorescence plate reader with an integrated liquid handling system.

-

Black-walled, clear-bottom 96- or 384-well microplates.

Procedure:

-

Cell Plating: Seed the cells into the microplates and culture overnight to allow for attachment.

-

Dye Loading: Remove the culture medium and add the fluorescent calcium dye solution to each well. Incubate at 37°C for 60 minutes, followed by 30 minutes at room temperature in the dark.

-

Compound Addition: Add serial dilutions of this compound to the wells and incubate for a predetermined time (e.g., 15-30 minutes).

-

Signal Detection: Place the plate in the fluorescence reader. Measure the baseline fluorescence.

-

Agonist Stimulation: Add a fixed concentration of the muscarinic agonist (typically the EC₈₀) to the wells and immediately begin kinetic measurement of fluorescence intensity for 1-3 minutes.

-

Data Analysis: Calculate the response as the peak fluorescence minus the baseline fluorescence. Plot the percentage of inhibition against the logarithm of the atropine concentration and fit the curve to determine the IC₅₀ value.

Functional Assay: cAMP Measurement

This protocol is for assessing the antagonistic effect of atropine on Gi/o-coupled muscarinic receptors (M2, M4) by measuring changes in intracellular cAMP levels.

Objective: To determine the potency of atropine in reversing agonist-induced inhibition of adenylyl cyclase.

Materials:

-

A cell line stably expressing the target Gi/o-coupled muscarinic receptor.

-

Adenylyl cyclase activator (e.g., forskolin).

-

Muscarinic agonist (e.g., acetylcholine).

-

This compound.

-

A commercial cAMP assay kit (e.g., HTRF, AlphaScreen, or ELISA-based).

-

A plate reader compatible with the chosen assay kit.

Procedure:

-

Cell Stimulation: Seed cells in a microplate. Pre-treat the cells with serial dilutions of this compound.

-

Agonist and Forskolin Addition: Add the muscarinic agonist followed by forskolin to stimulate adenylyl cyclase. The agonist will inhibit this stimulation in a dose-dependent manner.

-

Cell Lysis and cAMP Detection: Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's protocol for the chosen cAMP assay kit.

-

Data Analysis: The amount of cAMP produced will be inversely proportional to the activity of the agonist. Atropine will reverse this inhibition. Plot the cAMP concentration against the logarithm of the atropine concentration to determine the IC₅₀ value.

Conclusion

This compound's mechanism of action is a classic example of competitive antagonism at muscarinic acetylcholine receptors. Its non-selective nature, while clinically useful in certain contexts, also accounts for its broad side-effect profile. A thorough understanding of its binding affinities, the signaling pathways it modulates, and the experimental methods used to characterize these interactions is fundamental for the development of more selective and safer muscarinic receptor-targeted therapies. The data and protocols presented in this guide offer a comprehensive foundation for researchers and drug development professionals working in this critical area of pharmacology.

References

- 1. rsisinternational.org [rsisinternational.org]

- 2. benchchem.com [benchchem.com]

- 3. The Use of Occupation Isoboles for Analysis of a Response Mediated by Two Receptors: M2 and M3 Muscarinic Receptor Subtype-Induced Mouse Stomach Contractions - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Comparative pharmacology of recombinant human M3 and M5 muscarinic receptors expressed in CHO-K1 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. apexbt.com [apexbt.com]

- 6. Discovery of subtype selective muscarinic receptor antagonists as alternatives to atropine using in silico pharmacophore modeling and virtual screening methods - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Demonstration of functional M3-muscarinic receptors in ventricular cardiomyocytes of adult rats - PMC [pmc.ncbi.nlm.nih.gov]

Atropine Sulfate as a Competitive Antagonist of Acetylcholine: An In-depth Technical Guide

Introduction

Atropine sulfate is a tropane alkaloid and a core medicine in clinical practice, renowned for its anticholinergic properties.[1] It acts as a non-selective, competitive antagonist of acetylcholine at muscarinic receptors, making it indispensable for treating a range of conditions, including bradycardia, organophosphate poisoning, and as a preanesthetic agent to reduce secretions.[1][2][3] This technical guide provides a detailed examination of the molecular interactions, quantitative pharmacology, and experimental methodologies used to characterize this compound's role as a competitive antagonist. The content is intended for researchers, scientists, and professionals in drug development seeking a comprehensive understanding of this classical antimuscarinic agent.

Core Mechanism of Action: Competitive Antagonism

Acetylcholine (ACh) is a primary neurotransmitter in the autonomic and central nervous systems, exerting its effects through two main classes of receptors: nicotinic and muscarinic. Atropine's therapeutic effects are almost exclusively due to its interaction with the five subtypes of G-protein-coupled muscarinic acetylcholine receptors (M1-M5).[2]

The mechanism of atropine is one of competitive antagonism. It does not prevent the release of acetylcholine, but instead, it reversibly binds to the same site on the muscarinic receptor that acetylcholine binds to.[4][5] By occupying the receptor's active site, atropine prevents acetylcholine from binding and initiating the intracellular signaling cascade that leads to a physiological response.[2][3] Because this binding is reversible, the blockade can be overcome by increasing the local concentration of acetylcholine, a hallmark of competitive antagonism.[5]

Atropine is non-selective, meaning it shows affinity for all five muscarinic receptor subtypes (M1-M5).[2][5] This lack of selectivity explains its wide range of physiological effects, from increasing heart rate (blockade of M2 receptors in the heart) to reducing glandular secretions and gastrointestinal motility (blockade of M3 receptors).[2]

References

Atropine Sulfate: An In-depth Technical Guide to its In Vivo Pharmacological Properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

Atropine sulfate, a tropane alkaloid derived from plants of the Solanaceae family, is a potent competitive antagonist of muscarinic acetylcholine receptors. Its ability to inhibit the effects of acetylcholine at these receptors gives it a wide range of pharmacological effects, making it a critical drug in various clinical applications, including the treatment of bradycardia, organophosphate poisoning, and as a pre-anesthetic medication to reduce secretions. This technical guide provides a comprehensive overview of the in vivo pharmacological properties of this compound, with a focus on its mechanism of action, pharmacokinetics, and pharmacodynamics across various organ systems.

Mechanism of Action

This compound functions as a non-selective, competitive, and reversible antagonist of all five subtypes of muscarinic acetylcholine receptors (M1, M2, M3, M4, and M5).[1][2] It does not prevent the release of acetylcholine but rather competes with it for binding sites on the effector cells, thereby inhibiting the physiological responses normally induced by cholinergic stimulation.[3][4] The blockade of these receptors leads to a wide array of effects, as they are distributed throughout the central and peripheral nervous systems, innervating smooth muscle, cardiac muscle, and exocrine glands.[5][6]

Signaling Pathways

The binding of acetylcholine to muscarinic receptors activates intracellular signaling cascades. Atropine, by blocking these receptors, inhibits these downstream effects. The primary signaling pathways affected are:

-

M1, M3, and M5 Receptors: These receptors are coupled to Gq/11 proteins. Their activation stimulates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC).

-

M2 and M4 Receptors: These receptors are coupled to Gi/o proteins. Their activation inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels. Additionally, the βγ-subunits of the G-protein can directly activate G protein-coupled inwardly-rectifying potassium channels (GIRKs), leading to hyperpolarization and reduced cell excitability, particularly in cardiac tissue.[7]

Atropine's antagonism of these pathways forms the basis of its pharmacological effects.

Muscarinic receptor signaling pathways and their inhibition by Atropine.

Pharmacokinetics

The pharmacokinetic profile of this compound is characterized by rapid absorption and distribution, followed by a relatively short elimination half-life. Its pharmacokinetics can be nonlinear.[8]

| Parameter | Route of Administration | Value | Species | Reference |

| Tmax | Intramuscular | 30 minutes | Human | [3] |

| Cmax | 1.67 mg Intramuscular | 9.6 ± 1.5 ng/mL | Human | [4] |

| Half-life (t1/2) | Intravenous | 2-4 hours | Human | [8][9] |

| Protein Binding | - | 14-44% | Human | [3][4] |

| Volume of Distribution (Vd) | Intraperitoneal | 5204 ± 430 mL/kg | Mouse | [10] |

| Clearance | Intravenous | 2.9 - 6.8 mL/min/kg | Human | [3] |

| Excretion | - | 13-50% unchanged in urine | Human | [8] |

Absorption: Atropine is rapidly absorbed following intramuscular injection.[3] Oral administration leads to lower and more variable absorption.[11]

Distribution: Atropine is widely distributed throughout the body and readily crosses the blood-brain barrier and the placenta.[1][3]

Metabolism: The liver is the primary site of atropine metabolism, primarily through enzymatic hydrolysis.[8][9] Major metabolites include noratropine, atropine-n-oxide, tropine, and tropic acid.[8]

Excretion: Atropine and its metabolites are primarily excreted in the urine.[8]

Pharmacodynamics

The in vivo effects of this compound are diverse and dose-dependent, affecting multiple organ systems.

Cardiovascular System

Atropine's primary cardiovascular effect is an increase in heart rate (tachycardia) due to the blockade of M2 muscarinic receptors on the sinoatrial (SA) and atrioventricular (AV) nodes.[7][9] This antagonism removes the vagal braking effect on the heart.[7] Paradoxically, low doses of atropine (less than 0.5 mg in humans) can cause a transient bradycardia, the mechanism of which is thought to involve central vagal stimulation.[12] At higher doses, atropine can also influence blood pressure.[13]

| Effect | Dose | Species | Observations | Reference |

| Bradycardia | 5-80 mg/kg (IV) | Rat | Dose-dependent reduction in heart rate. | [13] |

| Tachycardia | 0.02 mg/kg (IM) | Human | Maximum increase of 22 beats/min after 45 minutes. | [11] |

| Increased Cardiovascular Response to Standing | 1-3 µg/kg (IV) | Human | Increased 30:15 R-R interval ratio, suggesting increased medullary cardiovascular center excitability. | [14] |

Respiratory System

Atropine reduces secretions from the salivary and bronchial glands and relaxes bronchial smooth muscle, leading to bronchodilation.[2][9] These effects are primarily mediated by the blockade of M3 receptors in the respiratory tract.[9]

| Effect | Dose | Species | Observations | Reference |

| Bronchodilation | 0.05 mg/kg (inhalation) | Human (with chronic bronchitis) | 19.2% average improvement in FEV1. | [15] |

| Reduced Sputum Volume | Long-term oral | Human | Marked reduction in sputum volume. | [16][17] |

| Delayed Mucociliary Clearance | 0.025 mg/kg (inhalation) | Human | Over 30% increase in retention times of radiolabeled particles. | [18] |

Gastrointestinal System

In the gastrointestinal tract, atropine inhibits motility and secretions by blocking M3 receptors on smooth muscle cells and secretory glands.[9][19] This leads to a reduction in gastric acid secretion, delayed gastric emptying, and decreased intestinal transit time.[20][21]

| Effect | Dose | Species | Observations | Reference |

| Delayed Gastric Emptying | 0.03-0.3 mg/kg | Rat | Dose-dependent delay in gastric emptying. | [20] |

| Delayed Gastrocecal Transit Time | 1 mg/kg | Rat | Significant delay in gastrocecal transit. | [20] |

| Reduced Salivary Flow | 0.01 mg/kg (sublingual) | Human (children) | 80.3% drop in unstimulated and 79.4% drop in stimulated salivary flow rates in 90 minutes. | [22] |

| Reduced Salivary Flow | 0.03 mg/kg (oral) | Human | 84.3% maximum reduction in salivary flow. | [11] |

Central Nervous System

Atropine readily crosses the blood-brain barrier and can exert significant effects on the central nervous system (CNS).[9] At therapeutic doses, it can cause mild stimulation.[4] Higher doses can lead to restlessness, irritability, disorientation, hallucinations, and delirium, while toxic doses can cause CNS depression, coma, and respiratory failure.[23][24]

| Effect | Dose | Species | Observations | Reference |

| Increased Motor Activity | 30-60 mg/kg/day (chronic) | Mouse | Sustained increase in motility. | [23] |

| Altered Auditory Evoked Potentials | 40 mg/kg (IP) | Rat | Significant amplitude increases in brainstem auditory evoked potential components (P1, P2, P3). | [24] |

| Anticonvulsant Effect (against soman) | 5 mg/kg | Guinea-pig | Prevention or reduction in duration and intensity of seizure activity. | [25] |

Experimental Protocols

Detailed methodologies are crucial for the accurate in vivo assessment of this compound's pharmacological properties.

Cardiovascular Effects: Dose-Response in Anesthetized Rats

This protocol is adapted from a study investigating the effects of large doses of atropine on heart rate and blood pressure.[13]

Workflow for assessing cardiovascular effects of Atropine in vivo.

Methodology:

-

Animal Model: Male Sprague-Dawley rats (200-450 g) are used.

-

Anesthesia: Animals are anesthetized with urethane.

-

Surgical Preparation: The jugular vein is cannulated for intravenous drug administration.

-

Instrumentation: Blood pressure is monitored via a carotid artery cannula connected to a pressure transducer. Heart rate is derived from the blood pressure waveform.

-

Experimental Groups: Animals are divided into groups receiving different doses of this compound (e.g., 5, 20, 40, 80 mg/kg) or saline control. Additional groups may include vagotomized or propranolol-pretreated animals to investigate the mechanism of action.[13]

-

Data Acquisition: Baseline heart rate and blood pressure are recorded. Atropine is administered, and cardiovascular parameters are continuously monitored for a defined period.

-

Data Analysis: Changes in heart rate and blood pressure from baseline are calculated and compared between dose groups using appropriate statistical methods.

Gastrointestinal Motility: Gastric Emptying and Gastrocecal Transit in Conscious Rats

This protocol is based on a study using breath tests to evaluate gastrointestinal motility.[20]

Methodology:

-

Animal Model: Conscious rats are used to avoid the confounding effects of anesthesia.

-

Breath Test Substrates:

-

Gastric Emptying: [1-(13)C]acetic acid is administered orally. The rate of 13CO2 excretion in the breath is proportional to the rate of gastric emptying.

-

Gastrocecal Transit: Lactose-[(13)C]ureide is administered orally. The appearance of 13CO2 in the breath indicates the arrival of the substrate in the cecum and its metabolism by colonic bacteria.

-

-

Experimental Procedure:

-

Rats are fasted overnight.

-

A baseline breath sample is collected.

-

This compound at various doses (e.g., 0.03, 0.1, 0.3, 1 mg/kg) or saline is administered subcutaneously.

-

After a set time, the 13C-labeled substrate is administered orally.

-

Breath samples are collected at regular intervals.

-

-

Analysis: The concentration of 13CO2 in breath samples is measured using an infrared spectrometer. Parameters such as the maximum concentration (Cmax) and time to maximum concentration (Tmax) of 13CO2 are calculated to assess gastric emptying and gastrocecal transit time.

Conclusion

This compound's well-characterized in vivo pharmacological properties, stemming from its potent and non-selective antagonism of muscarinic acetylcholine receptors, underpin its enduring clinical significance. A thorough understanding of its dose-dependent effects on the cardiovascular, respiratory, gastrointestinal, and central nervous systems, as well as its pharmacokinetic profile, is essential for its safe and effective use in both clinical practice and drug development research. The experimental protocols outlined in this guide provide a framework for the continued investigation and characterization of atropine and novel anticholinergic agents.

References

- 1. Pharmacokinetic implications for the clinical use of atropine, scopolamine and glycopyrrolate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. go.drugbank.com [go.drugbank.com]

- 3. accessdata.fda.gov [accessdata.fda.gov]

- 4. This compound - Medical Countermeasures Database - CHEMM [chemm.hhs.gov]

- 5. Some effects of atropine on smooth muscle - PMC [pmc.ncbi.nlm.nih.gov]

- 6. nursingcenter.com [nursingcenter.com]

- 7. CV Pharmacology | Atropine (Muscarinic Receptor Antagonist) [cvpharmacology.com]

- 8. Atropine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. What is the mechanism of this compound? [synapse.patsnap.com]

- 10. researchgate.net [researchgate.net]

- 11. Comparison of the effects of atropine in vivo and ex vivo (radioreceptor assay) after oral and intramuscular administration to man - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Therapeutic review. Cardiac effects of atropine in man: an update. | Sigma-Aldrich [sigmaaldrich.com]

- 13. The effect of large doses of this compound on heart rate and blood pressure in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Central action of atropine on cardiovascular reflexes in humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. The effect of atropine inhalation in "irreversible" chronic bronchitis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Effect of atropine on sputum production - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Effect of atropine on sputum production - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Influence of inhaled atropine on lung mucociliary function in humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Effect of atropine on gastrointestinal motility and the bioavailability of cyclosporine A in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Effect of this compound on gastric emptying and gastrocecal transit time evaluated by using the [1-(13)C]acetic acid and lactose-[(13)C]ureide breath test in conscious rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Effects of atropine on secretion and motility in isolated gastric mucosa and attached muscularis externa from ferret and cat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. sysrevpharm.org [sysrevpharm.org]

- 23. The effect of chronic atropine administration on mouse motility and on ACh levels in the central nervous system - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. Dose-dependent effects of this compound on the brainstem and cortical auditory evoked potentials in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. Effects of atropine sulphate on seizure activity and brain damage produced by soman in guinea-pigs: ECoG correlates of neuropathology - PubMed [pubmed.ncbi.nlm.nih.gov]

Atropine Sulfate and the Parasympathetic Nervous System: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Atropine sulfate is a potent, non-selective competitive antagonist of muscarinic acetylcholine receptors, exerting significant and diverse effects on the parasympathetic nervous system. This technical guide provides an in-depth analysis of the core mechanisms of this compound's action, supported by quantitative data, detailed experimental protocols, and visual representations of key pathways and workflows. The information presented herein is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals engaged in the study of muscarinic receptor pharmacology and the development of related therapeutic agents.

Core Mechanism of Action

This compound's primary pharmacological action is the competitive and reversible blockade of acetylcholine (ACh) at muscarinic receptors.[1][2][3] As a non-selective antagonist, atropine exhibits affinity for all five subtypes of muscarinic receptors (M1-M5), thereby inhibiting the physiological responses normally mediated by parasympathetic nerve stimulation.[2] By preventing ACh from binding to its receptors, atropine effectively interrupts the "rest and digest" functions of the parasympathetic nervous system, leading to a range of physiological effects.[2]

The binding of atropine to muscarinic receptors does not elicit a cellular response but rather prevents the endogenous ligand, ACh, from doing so.[4] This antagonism is surmountable, meaning that its effects can be overcome by increasing the concentration of acetylcholine at the receptor site. The clinical and physiological manifestations of atropine administration are a direct consequence of this receptor blockade in various organ systems.

Signaling Pathway of Muscarinic Acetylcholine Receptor and its Blockade by Atropine

Muscarinic acetylcholine receptors are G-protein coupled receptors (GPCRs) that mediate the majority of the physiological effects of acetylcholine in the central and peripheral nervous systems.[5][6] Upon binding of acetylcholine, these receptors undergo a conformational change, activating intracellular G-proteins and initiating downstream signaling cascades. The specific G-protein coupled to the receptor subtype dictates the cellular response.

-

M1, M3, and M5 receptors primarily couple to Gq/11 proteins, which activate phospholipase C (PLC). PLC, in turn, hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium stores, while DAG activates protein kinase C (PKC), leading to a variety of cellular responses, including smooth muscle contraction and glandular secretion.[6][7]

-

M2 and M4 receptors are predominantly coupled to Gi/o proteins.[6] Activation of these receptors leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic adenosine monophosphate (cAMP) levels. The βγ-subunits of the activated G-protein can also directly modulate ion channels, such as opening potassium channels in the heart, leading to hyperpolarization and a decrease in heart rate.[5]

Atropine, by competitively binding to the orthosteric site on these receptors, prevents acetylcholine from initiating these signaling cascades.

Caption: Mechanism of this compound at the Muscarinic Receptor.

Quantitative Data

The following tables summarize key quantitative data regarding the interaction of this compound with muscarinic receptors and its physiological effects.

Table 1: Muscarinic Receptor Binding Affinities of Atropine

| Receptor Subtype | Ki (nM) | IC50 (nM) |

| M1 | 1.27 ± 0.36 | 2.22 ± 0.60 |

| M2 | 3.24 ± 1.16 | 4.32 ± 1.63 |

| M3 | 2.21 ± 0.53 | 4.16 ± 1.04 |

| M4 | 0.77 ± 0.43 | 2.38 ± 1.07 |

| M5 | 2.84 ± 0.84 | 3.39 ± 1.16 |

Data compiled from studies on cloned human muscarinic receptors.

Table 2: Physiological Effects of this compound

| Parameter | Species/Model | Dose/Route | Observed Effect |

| Heart Rate | Healthy Human Volunteers | 0.02 mg/kg IM | Significant increase, with a maximum of 22 beats/min after 45 minutes.[8] |

| Healthy Human Volunteers | 0.75 and 1.50 mg IV | Accelerated heart rate.[9] | |

| Dogs | 0.04 mg/kg IV | Post-atropine heart rate ≥ 135–140 BPM or at least a 50%–100% increase from baseline.[10] | |

| Salivary Secretion | Healthy Human Volunteers | 0.03 mg/kg oral & 0.02 mg/kg IM | Maximum reduction in salivary flow of 84.3% and 87.5%, respectively.[8] |

| Healthy Human Volunteers | 0.25, 0.40, 0.75, and 1.50 mg IV | Dose-dependent inhibition of salivation.[9] | |

| Rats | Chronic administration via osmotic mini-pumps | Decreased protein concentration of parotid saliva.[11][12] | |

| Pupil Diameter | Rabbits | Topical eye drops | Significant increase in pupil diameter. |

| Dogs | Anesthesia with atropine, xylazine, and ketamine | Significant mydriatic effect.[13][14] |

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections outline protocols for key experiments used to characterize the effects of this compound.

Radioligand Competition Binding Assay for Muscarinic Receptors

This protocol describes a method to determine the binding affinity (Ki) of this compound for the five muscarinic receptor subtypes.

Objective: To determine the inhibitory constant (Ki) of this compound at M1-M5 muscarinic receptors.

Materials:

-

Cell membranes expressing a single subtype of human muscarinic receptor (M1, M2, M3, M4, or M5).

-

Radioligand (e.g., [3H]-N-methylscopolamine, [3H]-NMS).

-

This compound.

-

Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4).

-

96-well microplates.

-

Glass fiber filters.

-

Scintillation fluid.

-

Liquid scintillation counter.

-

Non-specific binding control (e.g., a high concentration of a non-labeled muscarinic antagonist like quinuclidinyl benzilate).

Procedure:

-

Membrane Preparation: Thaw the frozen cell membrane preparations on ice and resuspend them in the assay buffer to a final protein concentration of 50-100 µ g/well .

-

Assay Setup: In a 96-well plate, add the following to each well in triplicate:

-

Assay buffer.

-

A fixed concentration of the radioligand (typically at or near its Kd value).

-

Increasing concentrations of this compound (e.g., 10^-11 to 10^-5 M).

-

For total binding wells, add buffer instead of atropine.

-

For non-specific binding wells, add the non-specific binding control.

-

-

Incubation: Add the membrane preparation to each well to initiate the binding reaction. Incubate the plate at room temperature (or 37°C) for a sufficient time to reach equilibrium (e.g., 60-120 minutes).

-

Filtration: Terminate the incubation by rapid filtration through glass fiber filters using a cell harvester. Wash the filters rapidly with ice-cold assay buffer to remove unbound radioligand.

-

Scintillation Counting: Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a liquid scintillation counter.

-

Data Analysis:

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the logarithm of the this compound concentration.

-

Determine the IC50 value (the concentration of atropine that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

In Vivo Measurement of Heart Rate in Rats

This protocol describes a method to assess the effect of this compound on heart rate in an anesthetized rat model.

Objective: To measure the change in heart rate in response to intravenous administration of this compound.

Materials:

-

Adult male Wistar or Sprague-Dawley rats.

-

Anesthetic (e.g., urethane or a combination of ketamine/xylazine).

-

This compound solution for injection.

-

Saline solution (vehicle control).

-

ECG recording system with needle electrodes.

-

Data acquisition and analysis software.

-

Intravenous catheter.

Procedure:

-

Animal Preparation: Anesthetize the rat and place it on a heating pad to maintain body temperature. Insert an intravenous catheter into the tail vein for drug administration.

-

ECG Electrode Placement: Insert subcutaneous needle electrodes for a standard Lead II ECG recording.

-

Baseline Recording: Allow the animal to stabilize for at least 20-30 minutes and record a stable baseline heart rate.

-

Drug Administration: Administer a bolus intravenous injection of either saline (control) or this compound at the desired dose.

-

Post-Injection Recording: Continuously record the ECG for a predetermined period (e.g., 30-60 minutes) after the injection.

-

Data Analysis:

-

Calculate the heart rate (in beats per minute) from the R-R intervals of the ECG recordings at various time points before and after drug administration.

-

Compare the changes in heart rate between the atropine-treated and control groups using appropriate statistical analysis (e.g., t-test or ANOVA).

-

Measurement of Salivary Secretion in Mice

This protocol outlines a method to quantify the effect of this compound on salivary flow in mice.

Objective: To measure the inhibition of pilocarpine-induced salivation by this compound.

Materials:

-

Adult mice (e.g., C57BL/6).

-

This compound solution for injection.

-

Pilocarpine solution (a muscarinic agonist to stimulate salivation).

-

Saline solution (vehicle control).

-

Pre-weighed cotton balls or absorbent swabs.

-

Microcentrifuge tubes.

-

Analytical balance.

Procedure:

-

Animal Preparation: Acclimate the mice to the experimental setup.

-

Pre-treatment: Administer a subcutaneous or intraperitoneal injection of either saline (control) or this compound at the desired dose.

-

Induction of Salivation: After a predetermined pre-treatment time (e.g., 15-30 minutes), administer a subcutaneous injection of pilocarpine to stimulate salivation.

-

Saliva Collection: Immediately after pilocarpine injection, place a pre-weighed cotton ball or absorbent swab in the mouse's mouth for a fixed period (e.g., 15 minutes).

-

Quantification: Remove the cotton ball/swab and place it in a pre-weighed microcentrifuge tube. Determine the weight of the collected saliva by subtracting the initial weight of the cotton ball/swab and tube from the final weight.

-

Data Analysis:

-

Calculate the total amount of saliva produced in each group.

-

Compare the salivary flow between the atropine-treated and control groups using statistical analysis.

-

Measurement of Pupillary Diameter in Rabbits

This protocol describes a method for assessing the mydriatic effect of topically administered this compound in rabbits.

Objective: To measure the change in pupillary diameter in response to topical this compound.

Materials:

-

New Zealand white rabbits.

-

This compound ophthalmic solution.

-

Saline solution (vehicle control).

-

Digital pupillometer or a high-resolution camera with a ruler for scale.

-

A dimly lit, controlled environment.

Procedure:

-

Acclimation: Acclimate the rabbits to the handling and measurement procedures to minimize stress-induced changes in pupil size.

-

Baseline Measurement: In a dimly lit room, measure the baseline pupil diameter of both eyes using a pupillometer or by taking a calibrated digital photograph.

-

Drug Administration: Instill a single drop of this compound ophthalmic solution into one eye (the treated eye) and a drop of saline into the contralateral eye (the control eye).

-

Post-instillation Measurements: Measure the pupil diameter of both eyes at regular intervals (e.g., 15, 30, 60, 120 minutes) after instillation.

-

Data Analysis:

-

Calculate the change in pupil diameter from baseline for both the treated and control eyes at each time point.

-

Compare the pupillary diameter changes between the atropine-treated and control eyes using appropriate statistical methods.

-

Experimental Workflow Visualization

The following diagram illustrates a generalized workflow for in vivo evaluation of this compound's effects.

Caption: Generalized In Vivo Experimental Workflow.

Conclusion

This compound remains a cornerstone pharmacological tool for both clinical applications and fundamental research into the parasympathetic nervous system. Its well-characterized, non-selective antagonism of muscarinic receptors provides a robust mechanism for probing cholinergic signaling pathways. The quantitative data and detailed experimental protocols presented in this guide offer a comprehensive framework for researchers and drug development professionals to design, execute, and interpret studies involving this compound and other muscarinic receptor modulators. A thorough understanding of its mechanism of action and the methodologies to assess its effects is paramount for advancing our knowledge of parasympathetic physiology and developing novel therapeutics targeting the muscarinic system.

References

- 1. nursingcenter.com [nursingcenter.com]

- 2. What is the mechanism of this compound? [synapse.patsnap.com]

- 3. Atropine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. This compound - Medical Countermeasures Database - CHEMM [chemm.hhs.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Comparison of the effects of atropine in vivo and ex vivo (radioreceptor assay) after oral and intramuscular administration to man - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Radioligand binding assay of M1-M5 muscarinic cholinergic receptor subtypes in human peripheral blood lymphocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. idexx.com [idexx.com]

- 11. researchgate.net [researchgate.net]

- 12. The effect of chronic atropine treatment on salivary composition and caries in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

The Dual Nature of Deadly Nightshade: A Technical Guide to the Discovery and Natural Sourcing of Atropine from Atropa belladonna

For Researchers, Scientists, and Drug Development Professionals

Abstract

Atropine, a tropane alkaloid of significant pharmacological importance, has a rich history intertwined with the deadly nightshade plant, Atropa belladonna. This technical guide provides an in-depth exploration of the discovery of atropine and its natural sourcing from this potent botanical. It details the historical milestones, the biosynthesis of atropine within the plant, and the distribution of this valuable compound in its various organs. Furthermore, this guide presents comprehensive experimental protocols for the extraction, isolation, purification, and structural elucidation of atropine, supported by quantitative data and visual workflows to aid researchers in the field of natural product chemistry and drug development.

Historical Perspective: From Ancient Poison to Modern Medicine

The use of Atropa belladonna dates back to antiquity, where its toxic properties were well-known and often utilized for nefarious purposes. The name "belladonna," meaning "beautiful lady" in Italian, arose from the cosmetic practice of using its extracts to dilate the pupils, creating a supposedly more alluring appearance.

The journey towards understanding the active principle of deadly nightshade began in the 19th century. The pivotal moment in the history of atropine was its first isolation in a pure crystalline form in 1831 by the German pharmacist Heinrich F. G. Mein.[1] This achievement paved the way for the scientific investigation of its pharmacological effects and its eventual adoption into modern medicine.

Natural Sources and Distribution of Atropine in Atropa belladonna

Atropine is a naturally occurring secondary metabolite in several members of the Solanaceae family, with Atropa belladonna being one of the most prominent sources. The concentration of atropine varies significantly among the different parts of the plant and is influenced by factors such as age and environmental conditions. The biosynthesis of atropine primarily occurs in the roots and is then translocated to other parts of the plant.

Quantitative Analysis of Atropine Content

The distribution of atropine in Atropa belladonna is not uniform. The following table summarizes the quantitative data on atropine content in various plant parts, compiled from multiple studies. This data is crucial for optimizing harvesting strategies for maximizing atropine yield.

| Plant Part | Atropine Content (mg/g of dry weight) | Reference |

| Roots | 8.11 - 80.6 | [2][3] |

| Leaves | 28.8 - 38.74 | [2][3] |

| Stems | 4.91 - 14.2 | [2][3] |

| Fruits (Berries) | 46.7 | [2] |

| Seeds | 48.2 | [3] |

Biosynthesis of Atropine in Atropa belladonna

The biosynthesis of atropine is a complex enzymatic process that begins with the amino acid L-phenylalanine. The pathway involves the formation of a tropane ring structure, which is then esterified with tropic acid.

Biosynthetic Pathway

The key steps in the biosynthesis of atropine are outlined below:

-

Formation of the Tropane Ring: The biosynthesis of the tropane moiety starts with the decarboxylation of L-ornithine to putrescine by ornithine decarboxylase. Putrescine is then methylated to N-methylputrescine by putrescine N-methyltransferase (PMT).[4][5] N-methylputrescine is subsequently oxidized by a diamine oxidase to an aldehyde, which spontaneously cyclizes to form the N-methyl-Δ¹-pyrrolinium cation. This cation then condenses with two molecules of acetyl-CoA to form tropinone, the precursor of the tropane ring.[6]

-

Reduction of Tropinone: Tropinone is stereospecifically reduced to tropine by the enzyme tropinone reductase I (TRI).[4]

-

Formation of Tropic Acid: The tropic acid moiety is derived from L-phenylalanine through a series of enzymatic reactions, including transamination to phenylpyruvic acid.[5]

-

Esterification: Finally, tropine is esterified with tropic acid to form littorine, which is then rearranged to hyoscyamine, the L-isomer of atropine. Racemization of hyoscyamine during extraction leads to the formation of atropine.[7]

Signaling Pathway Diagram

The following diagram illustrates the biosynthetic pathway of atropine from L-phenylalanine.

Caption: Biosynthetic pathway of atropine from L-ornithine and L-phenylalanine.

Experimental Protocols

This section provides detailed methodologies for the extraction, isolation, purification, and structural elucidation of atropine from Atropa belladonna.

Extraction and Isolation of Atropine

A common and effective method for the extraction and isolation of atropine is solvent extraction.

Materials:

-

Dried and powdered Atropa belladonna plant material (leaves, roots, etc.)

-

Sodium carbonate solution

-

Petroleum ether

-

Aqueous acetic acid

-

Diethyl ether

-

Sodium hydroxide solution

-

Acetone

-

Beakers, filter paper, separating funnel, rotary evaporator

Protocol:

-

Moisten the powdered plant material with a sodium carbonate solution to liberate the free base form of the alkaloids.[8]

-

Extract the moistened powder with petroleum ether to remove fats and other non-polar compounds. Discard the petroleum ether extract.

-

The marc (solid residue) is then extracted with aqueous acetic acid to form the water-soluble acetate salts of the alkaloids.

-

Filter the acidic extract and wash it with diethyl ether in a separating funnel to remove any remaining impurities. Discard the ether layer.

-

Make the aqueous acidic layer alkaline with a sodium carbonate solution to precipitate the crude alkaloids.

-

Filter the precipitate, dry it, and then dissolve it in diethyl ether.

-

Concentrate the diethyl ether solution to induce the crystallization of atropine.

-

The crude crystals can be further purified by recrystallization from acetone.[8] To convert any co-extracted hyoscyamine to atropine, the crystals can be dissolved in alcohol containing sodium hydroxide, which facilitates racemization.[8]

Purification and Quantification by High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful technique for the purification and quantification of atropine.

Instrumentation:

-

HPLC system with a UV detector

-

C18 column (e.g., 4.6 mm x 250 mm, 5 µm)

Mobile Phase:

-

A gradient system of acetonitrile and water (both acidified with trifluoroacetic acid) is commonly used.[2][9]

Protocol:

-

Standard Preparation: Prepare a series of standard solutions of atropine of known concentrations in the mobile phase.

-

Sample Preparation: Dissolve a known weight of the extracted and dried atropine sample in the mobile phase.

-

Chromatographic Conditions:

-

Quantification: Identify the atropine peak in the sample chromatogram by comparing its retention time with that of the standard. The concentration of atropine in the sample can be calculated by comparing the peak area of the sample with the calibration curve generated from the standard solutions.

Structural Elucidation of Atropine

The structure of the isolated atropine can be confirmed using a combination of spectroscopic techniques.

4.3.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: Provides information about the proton environments in the molecule. The spectrum of atropine will show characteristic signals for the aromatic protons of the tropic acid moiety, the protons of the tropane ring, and the N-methyl group.

-

¹³C NMR: Reveals the number and types of carbon atoms present in the molecule. The spectrum will show distinct signals for the carbonyl carbon of the ester, the aromatic carbons, and the carbons of the tropane skeleton.

4.3.2. Mass Spectrometry (MS)

-

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. The mass spectrum of atropine will show a molecular ion peak corresponding to its molecular weight (289.37 g/mol ) and characteristic fragment ions resulting from the cleavage of the ester bond and fragmentation of the tropane ring.[10][11]

4.3.3. Infrared (IR) Spectroscopy

-

IR spectroscopy is used to identify the functional groups present in the molecule. The IR spectrum of atropine will exhibit characteristic absorption bands for the hydroxyl (-OH) group, the ester carbonyl (C=O) group, and the C-O stretching of the ester.

Experimental Workflow Diagram

The following diagram provides a logical workflow for the extraction and analysis of atropine from Atropa belladonna.

Caption: A logical workflow for the extraction and analysis of atropine.

Conclusion

This technical guide has provided a comprehensive overview of the discovery and natural sourcing of atropine from Atropa belladonna. The historical context highlights the evolution of this compound from a notorious poison to a valuable pharmaceutical agent. The detailed information on its natural distribution and biosynthetic pathway offers crucial insights for researchers focused on natural product optimization and metabolic engineering. The provided experimental protocols for extraction, purification, and structural elucidation serve as a practical resource for scientists and drug development professionals, facilitating further research and application of this important alkaloid. The combination of quantitative data, detailed methodologies, and visual workflows aims to equip researchers with the necessary knowledge to effectively work with atropine derived from its natural source.

References

- 1. scribd.com [scribd.com]

- 2. [PDF] QUANTIFICATION OF ATROPINE IN LEAVES OF ATROPA BELLADONNA: DEVELOPMENT AND VALIDATION OF METHOD BY HIGH-PERFOMANCE LIQUID CHROMATOGRAPHY (HPLC) | Semantic Scholar [semanticscholar.org]

- 3. researchgate.net [researchgate.net]

- 4. Modulation of Tropane Alkaloids’ Biosynthesis and Gene Expression by Methyl Jasmonate in Datura stramonium L.: A Comparative Analysis of Scopolamine, Atropine, and Hyoscyamine Accumulation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. scribd.com [scribd.com]

- 6. youtube.com [youtube.com]

- 7. researchgate.net [researchgate.net]

- 8. courseware.cutm.ac.in [courseware.cutm.ac.in]

- 9. QUANTIFICATION OF ATROPINE IN LEAVES OF ATROPA BELLADONNA: DEVELOPMENT AND VALIDATION OF METHOD BY HIGH-PERFOMANCE LIQUID CHROMATOGRAPHY (HPLC) | Drug Analytical Research [seer.ufrgs.br]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

Atropine Sulfate's Role in Blocking Vagal Nerve Activity: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Atropine sulfate, a tropane alkaloid derived from plants of the Solanaceae family, is a potent and widely utilized anticholinergic agent.[1] Its primary mechanism of action involves the competitive, reversible antagonism of muscarinic acetylcholine receptors (mAChRs), thereby inhibiting the effects of acetylcholine (ACh), the principal neurotransmitter of the parasympathetic nervous system.[2][3] This guide provides a comprehensive technical overview of this compound's role in blocking vagal nerve activity, with a focus on its cardiovascular effects. It includes a detailed examination of its mechanism of action, pharmacokinetics, and pharmacodynamics, supported by quantitative data, experimental protocols, and visual representations of key pathways and workflows.

Introduction

The vagus nerve, the main component of the parasympathetic nervous system, plays a crucial role in regulating a myriad of physiological functions, most notably the "rest-and-digest" responses.[4] In the cardiovascular system, vagal efferent fibers release acetylcholine, which binds to M2 muscarinic receptors on the sinoatrial (SA) and atrioventricular (AV) nodes of the heart.[2] This activation leads to a decrease in heart rate (negative chronotropy) and a slowing of conduction velocity (negative dromotropy).[2] Excessive vagal activity can lead to symptomatic bradycardia, a condition for which this compound is a first-line treatment.[1] Understanding the precise mechanisms by which atropine counteracts vagal influence is paramount for its safe and effective clinical application and for the development of novel therapeutics targeting the cholinergic system.

Mechanism of Action: Competitive Antagonism of Muscarinic Receptors

This compound exerts its effects by competitively binding to all five subtypes of muscarinic acetylcholine receptors (M1-M5), although its most prominent cardiovascular effects are mediated through the blockade of M2 receptors in the heart.[2][3] As a competitive antagonist, atropine occupies the same binding site as acetylcholine, preventing the neurotransmitter from activating the receptor and initiating downstream signaling cascades.[2][3] This blockade effectively inhibits the parasympathetic influence on target organs.

Signaling Pathway of M2 Muscarinic Acetylcholine Receptor Blockade

In the sinoatrial node, the binding of acetylcholine to M2 receptors activates an inhibitory G-protein (Gi). This leads to the dissociation of the Gαi and Gβγ subunits. The Gαi subunit inhibits adenylyl cyclase, resulting in decreased intracellular cyclic adenosine monophosphate (cAMP) levels.[5] The Gβγ subunit directly activates G-protein-coupled inwardly-rectifying potassium channels (GIRK or K_ir3), leading to potassium efflux and hyperpolarization of the cell membrane.[6] This hyperpolarization slows the rate of diastolic depolarization, thereby decreasing the heart rate.[6] Atropine, by blocking the M2 receptor, prevents these events, leading to an increase in heart rate.

Quantitative Data

Receptor Binding Affinity

Atropine exhibits a high affinity for all muscarinic receptor subtypes. The inhibitory constant (Ki) is a measure of the binding affinity of a ligand to a receptor. A lower Ki value indicates a higher binding affinity.

| Receptor Subtype | Atropine Ki (nM) | Reference |

| M1 | 1.27 ± 0.36 | [4] |

| M2 | 3.24 ± 1.16 | [4] |

| M3 | 2.21 ± 0.53 | [4] |

| M4 | 0.77 ± 0.43 | [4] |

| M5 | 2.84 ± 0.84 | [4] |

Dose-Dependent Effects on Heart Rate

The administration of this compound leads to a dose-dependent increase in heart rate. However, at very low doses, a paradoxical transient bradycardia may be observed, which is thought to be due to a central vagotonic effect.[7]

| Species | Dose | Route | Effect on Heart Rate | Reference |

| Human (Healthy Volunteers) | 2 µg/kg | IV | 9 ± 1% increase in RR interval (bradycardia) | [8] |

| Human (Healthy Volunteers) | 15 µg/kg | IV | Significant decrease in RR interval (tachycardia) | [8] |

| Human (Congestive Heart Failure) | Low dose | IV | Minimal HR / Basal HR ratio (Rm) increased with disease severity | [9] |

| Human (Congestive Heart Failure) | High dose | IV | Augmented HR / Basal HR ratio (R1) showed weak correlation with basal HR | [9] |

| Infants (<15 kg) | 5 µg/kg | IV | 7% increase at 30s, 14% at 1 min, 25% at 5 min; no bradycardia observed | [10][11] |

| Rhesus Macaques | 14, 44, 140 mcg/kg | IM | Significant reduction in respiratory sinus arrhythmia for nearly 3 hours | [12] |

| Rats | 5, 20, 40, 80 mg/kg | IV | Dose-dependent reduction in both heart rate and blood pressure | [13] |

Experimental Protocols

Protocol for Assessing Vagal Tone via Pharmacological Blockade (Atropine Response Test)

This protocol is adapted from clinical and veterinary practices to assess the degree of vagal influence on heart rate.[14]

Objective: To determine the contribution of vagal tone to the resting heart rate.

Materials:

-

This compound for injection

-

ECG machine

-

Intravenous or subcutaneous injection supplies

-

Animal or human subject

Procedure:

-

Baseline Measurement: Record a baseline electrocardiogram (ECG) for a minimum of 5 minutes to establish the resting heart rate and rhythm.

-

Atropine Administration: Administer this compound at a dose sufficient to achieve complete vagal blockade. A commonly used dose in dogs is 0.04 mg/kg intravenously.[14] For human studies, doses up to 0.04 mg/kg have been used.[15]

-

Post-Atropine Measurement: Begin continuous ECG monitoring immediately after atropine administration. Record the ECG for at least 15 minutes if administered intravenously, or 30 minutes if administered subcutaneously, to capture the peak effect.[14]

-

Data Analysis:

-

Measure the heart rate before and at peak effect after atropine administration.

-

The difference between the peak heart rate after atropine and the baseline heart rate represents the magnitude of the cardiac vagal tone.

-

An appropriate response in dogs is generally considered a post-atropine heart rate of ≥ 135–140 BPM or at least a 50%–100% increase from baseline.[14]

-

Protocol for In Vivo Electrophysiological Recording of Vagal Nerve Activity

This protocol provides a general framework for the direct measurement of vagal nerve electrical activity in an animal model, adapted from methodologies described in the literature.[16][17]

Objective: To directly measure the effect of this compound on the electrical activity of the vagus nerve.

Materials:

-

Anesthetized rodent model (e.g., rat or mouse)

-

This compound for injection

-

Surgical instruments for dissection

-

Bipolar hook or cuff electrodes

-

Electrophysiology recording system (amplifier, filter, data acquisition)

-

Anesthetic (e.g., isoflurane)

Procedure:

-

Anesthesia and Surgical Preparation: Anesthetize the animal and perform a surgical dissection to expose the cervical vagus nerve.

-

Electrode Placement: Carefully place a bipolar hook or cuff electrode around the isolated vagus nerve, ensuring good electrical contact without causing nerve damage.

-

Baseline Recording: Record baseline vagal nerve activity (compound action potentials) for a stable period (e.g., 10-15 minutes).

-

Atropine Administration: Administer this compound systemically (e.g., intravenously or intraperitoneally) at the desired dose.

-

Post-Atropine Recording: Continue to record vagal nerve activity to observe any changes in the firing rate or amplitude of the compound action potentials following atropine administration.

-

Data Analysis:

-

Quantify the nerve activity (e.g., spike rate, integrated neurogram) before and after atropine administration.

-

Compare the changes in nerve activity to assess the central and peripheral effects of atropine on vagal efferent and afferent signaling.

-

Conclusion

This compound is a cornerstone therapy for conditions involving heightened vagal tone, primarily through its competitive antagonism of M2 muscarinic acetylcholine receptors in the heart. This guide has provided a detailed technical overview of its mechanism of action, supported by quantitative data on receptor affinity and dose-dependent effects on heart rate. The outlined experimental protocols offer standardized methodologies for researchers to further investigate the nuanced effects of atropine and other anticholinergic agents on vagal nerve activity. A thorough understanding of these principles is essential for the continued optimization of its clinical use and for the development of next-generation therapeutics targeting the cholinergic control of cardiovascular function.

References

- 1. How Does Atropine Help People with Bradycardia? [healthline.com]

- 2. Atropine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. go.drugbank.com [go.drugbank.com]

- 4. apexbt.com [apexbt.com]

- 5. Muscarinic acetylcholine receptor M2 - Wikipedia [en.wikipedia.org]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. ahajournals.org [ahajournals.org]

- 9. Usefulness of low doses of atropine to quantify the vagal stimulus-response relation in patients with congestive heart failure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Do small doses of atropine (<0.1 mg) cause bradycardia in young children? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Effects of atropine on respiratory sinus arrhythmia (RSA) in the rhesus macaque [pubmed.ncbi.nlm.nih.gov]

- 13. The effect of large doses of this compound on heart rate and blood pressure in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. idexx.com [idexx.com]

- 15. Relationship between pulse interval and respiratory sinus arrhythmia: a time- and frequency-domain analysis of the effects of atropine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Standardization of methods to record Vagus nerve activity in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. In Vivo Whole-Nerve Electrophysiology Setup, Action Potential Recording, and Data Analyses in a Rodent Model - PubMed [pubmed.ncbi.nlm.nih.gov]

Atropine Sulfate: A Comprehensive Technical Guide to its Cellular and Molecular Targets

For Researchers, Scientists, and Drug Development Professionals

Introduction

Atropine sulfate, a tropane alkaloid, is a competitive antagonist of muscarinic acetylcholine receptors (mAChRs). It is a core medicine in the treatment of various conditions, including bradycardia, organophosphate poisoning, and ophthalmic disorders. Its therapeutic efficacy is rooted in its ability to block the parasympathetic effects of acetylcholine. This technical guide provides an in-depth exploration of the cellular and molecular targets of this compound, offering quantitative data, detailed experimental methodologies, and visual representations of its mechanism of action to support research and drug development endeavors.

Primary Molecular Targets: Muscarinic Acetylcholine Receptors

The principal molecular targets of this compound are the five subtypes of muscarinic acetylcholine receptors (M1, M2, M3, M4, and M5). Atropine is a non-selective antagonist, meaning it binds to all five subtypes with high affinity, competitively inhibiting the binding of the endogenous neurotransmitter, acetylcholine.[1] This blockade of muscarinic receptors is the foundation of atropine's pharmacological effects.

Quantitative Binding Affinity Data

The affinity of this compound for each muscarinic receptor subtype has been quantified through various in vitro studies, typically using radioligand binding assays. The data, presented in terms of the inhibition constant (Ki) and the half-maximal inhibitory concentration (IC50), demonstrate the high-affinity binding of atropine across all five receptor subtypes.

| Receptor Subtype | Ki (nM) | IC50 (nM) |

| M1 | 1.27 ± 0.36 | 2.22 ± 0.60 |

| M2 | 3.24 ± 1.16 | 4.32 ± 1.63 |

| M3 | 2.21 ± 0.53 | 4.16 ± 1.04 |

| M4 | 0.77 ± 0.43 | 2.38 ± 1.07 |

| M5 | 2.84 ± 0.84 | 3.39 ± 1.16 |

-

Table 1: Binding Affinities of this compound for Human Muscarinic Receptor Subtypes. Data compiled from radioligand binding assays.[2]

Cellular Mechanisms of Action: G-Protein Coupling and Downstream Signaling

Muscarinic acetylcholine receptors are G-protein coupled receptors (GPCRs) that, upon activation by an agonist like acetylcholine, trigger distinct intracellular signaling cascades. Atropine, as an antagonist, prevents these signaling events from occurring. The five muscarinic receptor subtypes couple to different families of G-proteins, leading to a variety of cellular responses.

-

M1, M3, and M5 Receptors: These receptors primarily couple to the Gq/11 family of G-proteins. Agonist binding to these receptors activates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two secondary messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC).

-

M2 and M4 Receptors: These receptors couple to the Gi/o family of G-proteins. Agonist activation of these receptors leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels. The βγ-subunits of the Gi/o proteins can also directly modulate the activity of ion channels, such as inwardly rectifying potassium channels.

Atropine's antagonism at these receptors blocks these G-protein-mediated signaling pathways, leading to its observed physiological effects.

Signaling Pathway Diagrams

Caption: Atropine blocks acetylcholine-mediated Gq/11 signaling.

Caption: Atropine blocks acetylcholine-mediated Gi/o signaling.

Modulation of Other Signaling Pathways

Beyond the canonical G-protein signaling cascades, atropine has been shown to influence other critical intracellular pathways, such as the PI3K-AKT and MAPK pathways. This modulation is often a downstream consequence of its primary action on muscarinic receptors. For instance, in certain cell types, atropine can inhibit the activation of these pathways, which are crucial for cell growth, proliferation, and survival.

PI3K-AKT and MAPK Pathway Inhibition

Studies have demonstrated that atropine can attenuate the activation of the PI3K-AKT and MAPK/ERK pathways. This effect is particularly relevant in contexts where muscarinic receptor activation promotes cell proliferation or inflammation. By blocking the initial signal from the muscarinic receptor, atropine indirectly prevents the downstream activation of these pathways.

Caption: Atropine's antagonism of mAChRs inhibits downstream PI3K-AKT and MAPK signaling.

Experimental Protocols

The following provides a generalized yet detailed protocol for a competitive radioligand binding assay to determine the binding affinity of this compound for a specific muscarinic receptor subtype.

Competitive Radioligand Binding Assay

Objective: To determine the inhibition constant (Ki) of this compound for a specific muscarinic receptor subtype.

Materials:

-

Cell membranes expressing the muscarinic receptor subtype of interest.

-

Radioligand (e.g., [3H]-N-methylscopolamine, [3H]-QNB).

-

This compound solutions of varying concentrations.

-

Assay buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl2, 1 mM EDTA, pH 7.4).

-

Wash buffer (ice-cold).

-

96-well microplates.

-

Glass fiber filters.

-

Filtration apparatus.

-

Scintillation counter and scintillation fluid.

Procedure:

-

Membrane Preparation: Homogenize cells or tissues expressing the target receptor in a suitable buffer and prepare a membrane fraction by centrifugation. Resuspend the membrane pellet in the assay buffer.

-

Assay Setup: In a 96-well plate, add the following to each well:

-

50 µL of assay buffer (for total binding) or a high concentration of a non-labeled ligand (e.g., 1 µM atropine) for non-specific binding.

-

50 µL of varying concentrations of this compound (the competitor).

-

50 µL of the radioligand at a concentration close to its Kd.

-

100 µL of the membrane preparation.

-

-

Incubation: Incubate the plate at a specific temperature (e.g., 25°C or 37°C) for a predetermined time (e.g., 60-90 minutes) to allow the binding to reach equilibrium.

-

Filtration: Rapidly filter the contents of each well through a glass fiber filter using a filtration apparatus. This separates the bound radioligand from the free radioligand.

-

Washing: Wash the filters multiple times with ice-cold wash buffer to remove any unbound radioligand.

-

Scintillation Counting: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

-

Data Analysis:

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the logarithm of the this compound concentration.

-

Determine the IC50 value from the resulting sigmoidal curve using non-linear regression analysis.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Caption: Workflow for a competitive radioligand binding assay.

Conclusion